![molecular formula C11H16N2O B1376537 N1-(cyclopropylmethyl)-4-methoxybenzene-1,2-diamine CAS No. 1257327-82-4](/img/structure/B1376537.png)
N1-(cyclopropylmethyl)-4-methoxybenzene-1,2-diamine
Overview
Description
The compound “N1-(cyclopropylmethyl)-4-methoxybenzene-1,2-diamine” is an organic compound containing a benzene ring substituted with a methoxy group (-OCH3) and a cyclopropylmethyl group attached to an amine (-NH2) group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzene ring provides a planar, aromatic base for the molecule, while the methoxy, cyclopropylmethyl, and amine groups add complexity and functionality .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the reactivity of its functional groups. The amine group could participate in acid-base reactions, the methoxy group could undergo reactions typical of ethers, and the cyclopropylmethyl group could be involved in reactions characteristic of cyclopropane derivatives .Scientific Research Applications
Synthesis and Chemical Reactions
- Chemical Synthesis: A study by Zissimou and Koutentis (2017) discusses the synthesis of aromatic diamine compounds, demonstrating the chemical processes involved in creating complex molecules like N1-(cyclopropylmethyl)-4-methoxybenzene-1,2-diamine (Zissimou & Koutentis, 2017).
- Photochemical Reactions: Chen et al. (2021) investigated the photoreaction of azobenzenes, which can lead to the production of aromatic diamines like this compound (Chen, Hsu, Ho, & Ho, 2021).
Biological and Medicinal Applications
- Inflammatory Disease Research: Shin et al. (2005) discovered that a synthetic compound related to this compound inhibits nitric oxide production in macrophages, highlighting its potential in researching inflammatory diseases (Shin, Kim, Chung, Jung, Kim, Min, & Kim, 2005).
- Antibacterial Activity: A study by A. P (2019) on Schiff base derivatives of aromatic diamines showed significant antibacterial activity, suggesting applications in developing new antibacterial agents (A. P, 2019).
Material Science and Engineering
- Corrosion Inhibition: Research by Nor Hashim, Kassim, and Mohd (2012) demonstrated the effectiveness of Schiff base compounds derived from aromatic diamines as corrosion inhibitors, indicating their potential in protecting materials (Nor Hashim, Kassim, & Mohd, 2012).
- Polyimide Synthesis: Iqbal et al. (2015) synthesized polyimides with azomethine functionality using aromatic diamines, showing their utility in creating high-performance engineering plastics (Iqbal, Khosa, Jamal, & Hamid, 2015).
Safety and Hazards
properties
IUPAC Name |
1-N-(cyclopropylmethyl)-4-methoxybenzene-1,2-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-14-9-4-5-11(10(12)6-9)13-7-8-2-3-8/h4-6,8,13H,2-3,7,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYVDPSYYYFFCKC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NCC2CC2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.